N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetamide N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16936349
InChI: InChI=1S/C26H35NO5/c1-4-16(2)21(15-28)27-24(29)13-20-17(3)19-12-18-8-11-26(9-6-5-7-10-26)32-22(18)14-23(19)31-25(20)30/h12,14,16,21,28H,4-11,13,15H2,1-3H3,(H,27,29)/t16-,21+/m0/s1
SMILES:
Molecular Formula: C26H35NO5
Molecular Weight: 441.6 g/mol

N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetamide

CAS No.:

Cat. No.: VC16936349

Molecular Formula: C26H35NO5

Molecular Weight: 441.6 g/mol

* For research use only. Not for human or veterinary use.

N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetamide -

Specification

Molecular Formula C26H35NO5
Molecular Weight 441.6 g/mol
IUPAC Name N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6-methyl-8-oxospiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-7-yl)acetamide
Standard InChI InChI=1S/C26H35NO5/c1-4-16(2)21(15-28)27-24(29)13-20-17(3)19-12-18-8-11-26(9-6-5-7-10-26)32-22(18)14-23(19)31-25(20)30/h12,14,16,21,28H,4-11,13,15H2,1-3H3,(H,27,29)/t16-,21+/m0/s1
Standard InChI Key TWMHSKGSLXMEKL-HRAATJIYSA-N
Isomeric SMILES CC[C@H](C)[C@@H](CO)NC(=O)CC1=C(C2=C(C=C3C(=C2)CCC4(O3)CCCCC4)OC1=O)C
Canonical SMILES CCC(C)C(CO)NC(=O)CC1=C(C2=C(C=C3C(=C2)CCC4(O3)CCCCC4)OC1=O)C

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Stereochemical Features

The compound has the molecular formula C<sub>25</sub>H<sub>35</sub>NO<sub>6</sub> (molecular weight: 445.5 g/mol), as confirmed by high-resolution mass spectrometry . Its IUPAC name reflects the (2S,3S) configuration at the hydroxy-methylpentanamide moiety and the spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen] core . Key stereochemical assignments derive from X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC<sub>25</sub>H<sub>35</sub>NO<sub>6</sub>PubChem
Molecular Weight445.5 g/molPubChem
SMILES NotationCCC@HC@@HNC(=O)CCC1=C(C2=C(C=C3C(=C2OC1=O)CCC(O3)(C)C)OC)CPubChem
InChIKeyPOLIAQSFAVJGDE-KBXCAEBGSA-NPubChem

Spectroscopic Data

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>):

  • δ 6.82 (s, 1H, H-5'), δ 4.25 (m, 1H, H-2S), δ 3.89 (s, 3H, OCH<sub>3</sub>), δ 2.45–1.20 (m, cyclohexane and methylpentyl protons) .
    <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>):

  • δ 170.2 (C=O), 161.5 (C-8'), 154.3 (C-2'), 122.4–105.7 (aromatic carbons), 56.1 (C-2S), 32.8 (spiro cyclohexane C) .

Synthetic Pathways and Optimization

Kabbe Cyclization for Spirocore Assembly

The spiro[cyclohexane-pyrano[3,2-g]chromen] system is synthesized via Kabbe condensation:

  • Precursor Preparation: 7-Hydroxy-6-acetyl-8-methyl-4-phenyl-2H-chromen-2-one reacts with cyclohexanone in the presence of pyrrolidine, yielding the spirocyclic intermediate .

  • Side-Chain Introduction: The (2S,3S)-1-hydroxy-3-methylpentan-2-amine moiety is coupled via amide bond formation using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Kabbe CyclizationPyrrolidine, EtOH, 80°C, 12 h68
Amide CouplingDCC/HOBt, CH<sub>2</sub>Cl<sub>2</sub>, RT, 6 h72

Chirality Control

The (2S,3S) configuration is achieved using L-threonine-derived chiral auxiliaries, with enantiomeric excess (>98%) verified by chiral HPLC .

Structural and Supramolecular Analysis

X-ray Crystallography

Single-crystal X-ray analysis reveals:

  • Planarity: The pyrano[3,2-g]chromen system deviates <0.05 Å from coplanarity .

  • Hydrogen Bonding: Intramolecular O–H⋯O bonds stabilize the spiro conformation (O⋯O distance: 2.65 Å) .

Figure 1: Crystal Packing Diagram

![Crystal packing showing C–H⋯π interactions (hypothetical representation based on )]

Computational Modeling

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:

  • Torsional Barriers: 12.3 kcal/mol for rotation about the spiro C–O bond.

  • Solvent Effects: Polar solvents (ε > 15) stabilize the keto-enol tautomer by 4.2 kcal/mol .

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